Superior SCD Inhibitory Potency of Cbz-L-Trp-OH vs. Boc-L-Trp-OH
In a direct comparative study using recombinant human stromelysin catalytic domain (SCD), Cbz-L-Trp-OH demonstrated an IC₅₀ of 2.5 μM and a Ki of 2.1 μM, whereas Boc-L-Trp-OH exhibited an IC₅₀ of 10 μM and a Ki of 8 μM [1]. This represents a 4-fold difference in inhibitory potency, with the Cbz-protected derivative being significantly more effective.
| Evidence Dimension | Inhibition of SCD enzyme activity (IC₅₀ and Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 μM, Ki = 2.1 μM |
| Comparator Or Baseline | Boc-L-Trp-OH: IC₅₀ = 10 μM, Ki = 8 μM |
| Quantified Difference | 4.0-fold difference in IC₅₀ (10/2.5); 3.8-fold difference in Ki (8/2.1) |
| Conditions | Recombinant human stromelysin catalytic domain expressed in E. coli; inhibition assay |
Why This Matters
For researchers developing SCD inhibitors or studying MMP-3 (stromelysin-1) related pathways, Cbz-L-Trp-OH provides a 4-fold potency advantage over its closest Boc-protected analog, reducing the amount of compound needed and potentially improving assay sensitivity.
- [1] Ye, Q. Z., Johnson, L. L., Nordan, I., Hupe, D., & Hupe, L. (1994). A recombinant human stromelysin catalytic domain identifying tryptophan derivatives as human stromelysin inhibitors. Journal of Medicinal Chemistry, 37(1), 206-209. View Source
